molecular formula C21H18F3N5O B11470332 8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11470332
M. Wt: 413.4 g/mol
InChI Key: ZCYZLHVSOOFZCU-UHFFFAOYSA-N
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Description

8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused heterocyclic system, and is substituted with methyl, trifluoromethyl, and phenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and formamide derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Substitution with phenyl groups: This can be done through nucleophilic aromatic substitution reactions using appropriate phenyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Phenyl halides, trifluoromethylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of advanced materials, such as organic semiconductors or polymers.

    Chemical Research: The compound can serve as a model system for studying reaction mechanisms, structure-activity relationships, and other fundamental aspects of organic chemistry.

Mechanism of Action

The mechanism of action of 8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl and phenyl groups may enhance its binding affinity and specificity, while the pyrimido[1,2-a][1,3,5]triazin-6-one core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 8-methyl-4-(3-methylphenyl)-2-{[3-(fluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 8-methyl-4-(3-methylphenyl)-2-{[3-(chloromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds, as this group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the compound’s stability and binding interactions with molecular targets.

Properties

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

IUPAC Name

8-methyl-4-(3-methylphenyl)-2-[3-(trifluoromethyl)anilino]-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H18F3N5O/c1-12-5-3-6-14(9-12)18-27-19(28-20-25-13(2)10-17(30)29(18)20)26-16-8-4-7-15(11-16)21(22,23)24/h3-11,18H,1-2H3,(H2,25,26,27,28)

InChI Key

ZCYZLHVSOOFZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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